molecular formula C18H15FN4O2S3 B11431821 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide

2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B11431821
M. Wt: 434.5 g/mol
InChI Key: DMJQWFFSJJDYIB-UHFFFAOYSA-N
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Description

2-{[3-(4-Fluorophenyl)-6-Methyl-4-Oxo-3H,4H,6H,7H-Thieno[3,2-D]Pyrimidin-2-Yl]Sulfanyl}-N-(1,3-Thiazol-2-Yl)Acetamide is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a fluorophenyl group, and a thiazolylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-Fluorophenyl)-6-Methyl-4-Oxo-3H,4H,6H,7H-Thieno[3,2-D]Pyrimidin-2-Yl]Sulfanyl}-N-(1,3-Thiazol-2-Yl)Acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-d]Pyrimidine Core: This step involves the cyclization of appropriate starting materials under specific conditions to form the thieno[3,2-d]pyrimidine core.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated aromatic compound as a reagent.

    Attachment of the Thiazolylacetamide Moiety: The final step involves the coupling of the thiazolylacetamide moiety to the thieno[3,2-d]pyrimidine core, typically through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-Fluorophenyl)-6-Methyl-4-Oxo-3H,4H,6H,7H-Thieno[3,2-D]Pyrimidin-2-Yl]Sulfanyl}-N-(1,3-Thiazol-2-Yl)Acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and thiazolylacetamide moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as halogenated compounds and nucleophiles like amines or thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

2-{[3-(4-Fluorophenyl)-6-Methyl-4-Oxo-3H,4H,6H,7H-Thieno[3,2-D]Pyrimidin-2-Yl]Sulfanyl}-N-(1,3-Thiazol-2-Yl)Acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmacology: Studies focus on its interaction with various biological targets, including enzymes and receptors.

    Biochemistry: The compound is used in biochemical assays to study its effects on cellular processes.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-{[3-(4-Fluorophenyl)-6-Methyl-4-Oxo-3H,4H,6H,7H-Thieno[3,2-D]Pyrimidin-2-Yl]Sulfanyl}-N-(1,3-Thiazol-2-Yl)Acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-Allyl-5-(4-Fluorophenyl)-4-Oxo-3,4-Dihydrothieno[2,3-D]Pyrimidin-2-Yl]Sulfanyl}-N-(1,3-Benzodioxol-5-Yl)Acetamide
  • 2-{[3-(4-Bromophenyl)-4-Oxo-3,4,5,6,7,8-Hexahydro1Benzothieno[2,3-D]Pyrimidin-2-Yl]Sulfanyl}-N-(3-Chloro-4-Fluorophenyl)Acetamide

Uniqueness

The uniqueness of 2-{[3-(4-Fluorophenyl)-6-Methyl-4-Oxo-3H,4H,6H,7H-Thieno[3,2-D]Pyrimidin-2-Yl]Sulfanyl}-N-(1,3-Thiazol-2-Yl)Acetamide lies in its specific structural features, such as the combination of a thieno[3,2-d]pyrimidine core with a fluorophenyl group and a thiazolylacetamide moiety. These features confer unique biological activities and potential therapeutic applications that distinguish it from other similar compounds.

Properties

Molecular Formula

C18H15FN4O2S3

Molecular Weight

434.5 g/mol

IUPAC Name

2-[[3-(4-fluorophenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C18H15FN4O2S3/c1-10-8-13-15(28-10)16(25)23(12-4-2-11(19)3-5-12)18(21-13)27-9-14(24)22-17-20-6-7-26-17/h2-7,10H,8-9H2,1H3,(H,20,22,24)

InChI Key

DMJQWFFSJJDYIB-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=NC=CS3)C4=CC=C(C=C4)F

Origin of Product

United States

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